(Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
CAS No.: 312926-36-6
Cat. No.: VC8017709
Molecular Formula: C15H10BrNO2S2
Molecular Weight: 380.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312926-36-6 |
|---|---|
| Molecular Formula | C15H10BrNO2S2 |
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | 5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C15H10BrNO2S2/c1-17-14(18)13(21-15(17)20)8-11-6-7-12(19-11)9-2-4-10(16)5-3-9/h2-8H,1H3 |
| Standard InChI Key | LAHHOEUNNUXFEL-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S |
| Canonical SMILES | CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound (Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one (CAS No. 312926-36-6) has the molecular formula C₁₅H₁₀BrNO₂S₂ and a molar mass of 380.3 g/mol. Key structural components include:
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4-Bromophenyl group: Provides electron-withdrawing effects and enhances hydrophobic interactions.
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Furan-2-ylmethylene moiety: Enables π-π stacking with biological targets.
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Thioxothiazolidin-4-one core: Imparts rigidity and hydrogen-bonding capacity.
The Z-configuration of the exocyclic double bond between the furan and thiazolidinone rings is critical for bioactivity, as demonstrated in structurally related compounds .
Synthetic Methodologies
Multi-Step Condensation Approach
The synthesis typically involves a three-step protocol :
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Formation of 5-(4-bromophenyl)furan-2-carbaldehyde:
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Knoevenagel Condensation:
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Purification:
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Chromatographic separation on silica gel (eluent: ethyl acetate/hexane 3:7) achieves >95% purity.
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Key Reaction:
Alternative Routes
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields of 82–88% . Halogen exchange strategies using Pd-catalyzed cross-coupling allow derivatization of the bromophenyl group .
Biological Activities and Mechanisms
Antimicrobial Properties
Structural analogs exhibit potent activity against Gram-positive pathogens:
Mechanistic studies suggest inhibition of penicillin-binding protein 2a (PBP2a) in MRSA through covalent binding to Ser403 .
Neurological Applications
Derivatives like {(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid show affinity for neurofibrillary tangles (Kd = 11 nM), suggesting utility in Alzheimer's diagnostics .
Research Advancements
Structure-Activity Relationships (SAR)
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Bromine position: Para-substitution on phenyl enhances antibacterial activity versus ortho/meta .
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Thioxo group: Replacement with oxo decreases potency by 4–8 fold .
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N-Methylation: Critical for blood-brain barrier penetration .
Computational Modeling
Docking studies (PDB: 3UDI) reveal:
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Hydrogen bonds between thioxo group and Arg349.
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Bromophenyl moiety occupies hydrophobic pocket near Leu300 .
Challenges and Future Directions
While preclinical data are promising, key hurdles remain:
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Metabolic stability: Rapid glucuronidation in hepatocyte assays (t₁/₂ = 12 min) .
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Toxicity: hERG inhibition (IC₅₀ = 3.1 µM) necessitates structural optimization .
Ongoing research focuses on:
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